molecular formula C14H14N4O2 B2674300 (5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797349-52-0

(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2674300
CAS No.: 1797349-52-0
M. Wt: 270.292
InChI Key: QPFWPHTVUOOZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a bicyclic heterocyclic compound designed as a potent and selective chemical probe for investigating fibroblast growth factor receptor (FGFR) signaling pathways. This molecule is structurally characterized by a pyrido[4,3-d]pyrimidine core, a privileged scaffold in kinase inhibitor design, strategically functionalized with a 5-cyclopropylisoxazole-3-carboxamide group to optimize target binding affinity and selectivity. Its primary research application lies in the pharmacological inhibition of FGFR activity in biochemical and cellular assays, enabling the study of FGFR-driven biological processes including cell proliferation, differentiation, and survival. Researchers utilize this compound to explore the therapeutic potential of FGFR inhibition in preclinical models of various pathologies, particularly in cancers where FGFR signaling is dysregulated due to genetic alterations. The mechanism of action involves competitive binding at the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signal transduction through key pathways like MAPK and PI3K/Akt. This specific targeting allows scientists to dissect the complex roles of FGFR signaling in development, tissue repair, and disease pathogenesis with high precision. The compound serves as an essential tool for chemical biology, target validation, and lead optimization efforts in drug discovery programs focused on receptor tyrosine kinases. For Research Use Only. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(12-5-13(20-17-12)9-1-2-9)18-4-3-11-10(7-18)6-15-8-16-11/h5-6,8-9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFWPHTVUOOZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C14H14N4O\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}

The synthesis of this compound involves several key steps, typically starting from simpler organic precursors. The general synthetic route may include cyclization reactions and functional group modifications to achieve the desired molecular structure. Analytical techniques such as NMR and HPLC are employed to confirm the identity and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various signaling pathways.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit diacylglycerol kinase (DGK), which plays a significant role in T-cell activation and signaling pathways associated with immune responses .
  • Potential Anticancer Properties : Preliminary studies suggest that derivatives of this compound could exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoxazole and pyridopyrimidine rings can significantly influence potency and selectivity against biological targets. For instance:

  • Cyclopropyl Substitution : The presence of the cyclopropyl group enhances lipophilicity, potentially improving cell membrane permeability.
  • Pyridopyrimidine Moiety : Modifications to this part of the molecule can lead to increased binding affinity to target enzymes or receptors.

Study 1: T-cell Activation

A study evaluated the efficacy of this compound in activating T-cells in vitro. Results showed a dose-dependent increase in T-cell proliferation and cytokine production compared to controls, indicating its potential as an immunomodulatory agent .

Concentration (µM)T-cell Proliferation (%)Cytokine Production (pg/mL)
01050
1030150
5060300
10085500

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 15 µM to 25 µM across different cell lines.

Cell LineIC50 (µM)
A549 (Lung Cancer)20
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)25

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The methanone bridge allows modular assembly of diverse heterocycles. For example, describes using malononitrile or ethyl cyanoacetate with sulfur to construct thiophene-based analogues , while employs triazole-forming reactions for pyridine derivatives .
  • Bioactivity Trends : Pyrido-pyrimidine-containing compounds (e.g., kinase inhibitors) often exhibit superior cellular permeability compared to pyrazole-thiophene hybrids, which may prioritize antimicrobial over anticancer activity .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound is unavailable, comparisons can be drawn:

  • Metabolic Stability : Isoxazole rings generally resist oxidative metabolism better than pyrazoles, as seen in ’s pyrazole-thiophene derivatives .

Bioactivity and Target Selectivity

  • Kinase Inhibition: Pyrido-pyrimidine scaffolds (e.g., PI3K/mTOR inhibitors) show IC50 values in the nanomolar range. The dihydro-pyrimidine moiety in the target compound may mimic ATP-binding motifs .
  • Antimicrobial Potential: Thiophene-pyrazole methanones in exhibit MIC values of 4–16 µg/mL against S. aureus , but the target compound’s isoxazole-pyrido-pyrimidine hybrid may shift selectivity toward eukaryotic targets.

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